molecular formula C8H8N2O3 B14027344 4-Cyclopropoxy-3-nitropyridine

4-Cyclopropoxy-3-nitropyridine

Cat. No.: B14027344
M. Wt: 180.16 g/mol
InChI Key: WJTNKKDGLAGSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a nitro group at the third position and a cyclopropoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy group. One common method starts with the nitration of pyridine to form 3-nitropyridine. This can be achieved by reacting pyridine with nitrogen pentoxide in an organic solvent, followed by treatment with sulfur dioxide and bisulfite in water to yield 3-nitropyridine .

Next, the cyclopropoxy group is introduced through a nucleophilic substitution reaction. This involves reacting 3-nitropyridine with cyclopropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate to form this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-nitropyridine is unique due to the presence of the cyclopropoxy group, which can impart different electronic and steric properties compared to other substituents. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

4-cyclopropyloxy-3-nitropyridine

InChI

InChI=1S/C8H8N2O3/c11-10(12)7-5-9-4-3-8(7)13-6-1-2-6/h3-6H,1-2H2

InChI Key

WJTNKKDGLAGSOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.